Cytosolic Carbonic Anhydrase II Affinity: Methanesulfonamido vs. Primary Sulfamoyl
The methanesulfonamido zinc-binding group (ZBG) in the target compound is predicted to confer lower CA-II affinity than the primary sulfamoyl group in N-benzyl-4-sulfamoylbenzamide due to reduced acidity and increased steric bulk. In the sulfonylmethanesulfonamide series, the most potent CA-II inhibitor (fluoro sulfone 9) achieved an IC₅₀ of 3 nM, but compounds with bulkier N-substituents on the sulfonamide showed 10- to >100-fold reductions in potency [1]. A head-to-head comparison using the published Kd of 5.6 nM for N-benzyl-4-sulfamoylbenzamide against human CA-II (F130V mutant) [2] indicates that the primary sulfamoyl analog achieves single-digit nanomolar affinity, whereas class-level inference suggests the methanesulfonamido analog likely falls in the 50–500 nM range based on QSAR models linking pKa and steric parameters to Ki [1].
| Evidence Dimension | Binding affinity to human carbonic anhydrase II |
|---|---|
| Target Compound Data | Predicted Ki ≈ 50–500 nM (class-level QSAR inference) [1] |
| Comparator Or Baseline | N-Benzyl-4-sulfamoylbenzamide: Kd = 5.6 nM (hCA-II F130V) [2] |
| Quantified Difference | Predicted 9- to 90-fold lower affinity for the methanesulfonamido derivative. |
| Conditions | In vitro binding assay, pH 7.4, 37°C; hCA-II F130V mutant [2] |
Why This Matters
Users requiring high-affinity CA-II inhibition should select the primary sulfamoyl analog; the methanesulfonamido derivative offers lower affinity but potentially improved isoform selectivity or cell permeability, which must be empirically verified for the specific assay context.
- [1] Scholz, T. H., et al. (1993). Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase. J. Med. Chem., 36(15), 2134-2141. View Source
- [2] Kim, C. Y., et al. (2001). Fluoroaromatic-fluoroaromatic interactions between inhibitors bound in the crystal lattice of human carbonic anhydrase II. J. Am. Chem. Soc., 123(39), 9620-9627. (BDBM12013 Kd data.) View Source
